molecular formula C9H14N2O B15232189 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol

2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol

Cat. No.: B15232189
M. Wt: 166.22 g/mol
InChI Key: LQSOFISTTFRYPO-UHFFFAOYSA-N
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Description

2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol is a chemical compound with the molecular formula C9H14N2O. It is a derivative of ethanolamine, where the amino group is substituted with a pyridin-4-yl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol typically involves the reaction of pyridine derivatives with ethanolamine. One common method is the reductive amination of 4-pyridinecarboxaldehyde with ethanolamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as distillation or recrystallization to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. Its effects are mediated through the formation of coordination complexes or by modulating enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-pyridin-4-ylethylamino)ethanol

InChI

InChI=1S/C9H14N2O/c1-8(11-6-7-12)9-2-4-10-5-3-9/h2-5,8,11-12H,6-7H2,1H3

InChI Key

LQSOFISTTFRYPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NCCO

Origin of Product

United States

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